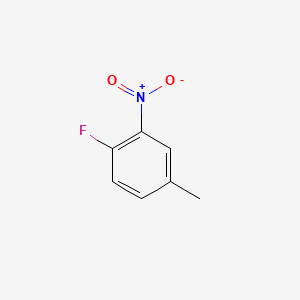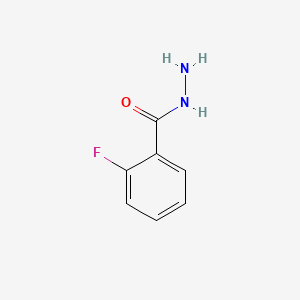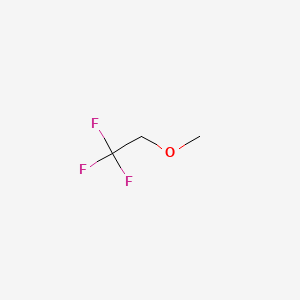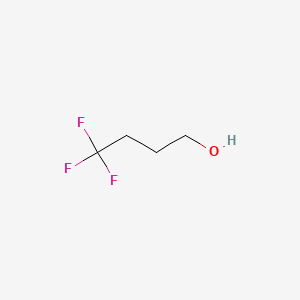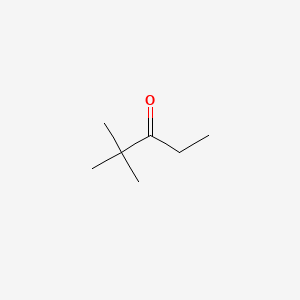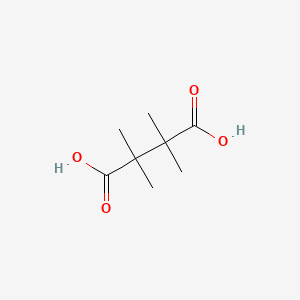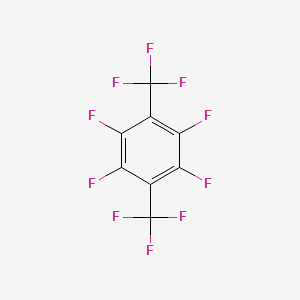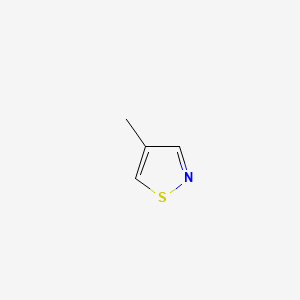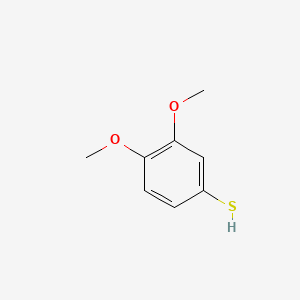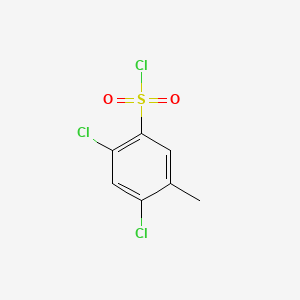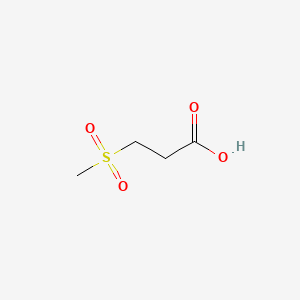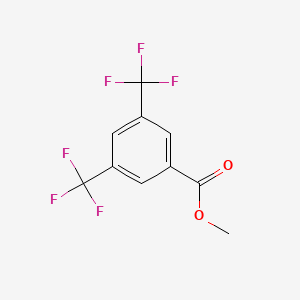
Methyl 3,5-bis(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 3,5-bis(trifluoromethyl)benzoate is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups. These compounds are of significant interest due to their unique chemical and physical properties, which make them useful in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to methyl 3,5-bis(trifluoromethyl)benzoate often involves the use of catalysts and specific reagents to introduce the trifluoromethyl groups into the aromatic ring. For instance, the synthesis of related expanded porphyrins was achieved through trifluoroacetic acid-catalyzed condensation, which indicates the potential for similar methodologies to be applied in the synthesis of methyl 3,5-bis(trifluoromethyl)benzoate derivatives . Additionally, the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce related benzoic acids suggests a pathway that could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety has been studied using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the molecular structure of a Schiff base derived from 3,5-bis(trifluoromethyl)aniline was determined using X-ray single-crystal data . This indicates that the molecular structure of methyl 3,5-bis(trifluoromethyl)benzoate could similarly be elucidated to reveal insights into its geometry and electronic configuration.
Chemical Reactions Analysis
Compounds with the 3,5-bis(trifluoromethyl)phenyl group participate in a variety of chemical reactions. For instance, the interaction of related benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution led to the formation of new fluorine-containing analogs, demonstrating the reactivity of such compounds under specific conditions . This suggests that methyl 3,5-bis(trifluoromethyl)benzoate could also undergo interesting transformations when exposed to similar reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 3,5-bis(trifluoromethyl)phenyl group are influenced by the presence of the electron-withdrawing trifluoromethyl groups. These groups can affect the acidity, reactivity, and overall stability of the compound. For example, the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives of a related tetrafluorobenzene were investigated, showing the impact of the trifluoromethyl groups on the compound's electrochemical behavior . Similarly, the optical and electrochemical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins were characterized, revealing a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . These studies provide a foundation for understanding the properties of methyl 3,5-bis(trifluoromethyl)benzoate.
Applications De Recherche Scientifique
-
Pharmaceuticals
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in these drugs .
- One specific example is the production of selinexor, which begins with 3,5-bis(trifluoromethyl)benzonitrile . The benzonitrile is hydrolyzed with K2CO3 in the presence of 30% H2O2 to obtain 3,5-bis(trifluoromethyl)benzamide, which then reacts with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate .
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical industry for crop protection . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Chemical Analysis
-
H-Bond Catalysts
-
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
-
Covalent Organic Frameworks
-
FDA-Approved Drugs
- Trifluoromethyl (TFM, -CF3) group-containing drugs have been approved by the FDA over the last 20 years . The mechanism for producing selinexor, a cancer drug, begins with 3,5-bis(trifluoromethyl)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
-
Lithium-Sulfur Batteries
- A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework has been used in lithium-sulfur (Li–S) batteries as porous crystalline materials to suppress the shuttle effect . The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
Propriétés
IUPAC Name |
methyl 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNBDAJUXZFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180737 | |
| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-bis(trifluoromethyl)benzoate | |
CAS RN |
26107-80-2 | |
| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26107-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026107802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,5-bis(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

